Cas no 80229-08-9 (galloyl guercitrin)

galloyl guercitrin 化学的及び物理的性質
名前と識別子
-
- galloyl guercitrin
- NP-003299
- quercetin 3-O-(2''-galloyl)-alpha-L-rhamnopyranoside
- quercetin 3-O-(2''-O-galloyl)-alpha-rhamnopyranoside
- quercetin-3-O-(2"-O-galloyl)-alpha-L-rhamnopyranoside
- quercetin-3-O-(2''-O-galloyl)-alpha-L-rhamnopyranoside
- Quercitrin-2''-gallate
- 3-[[6-Deoxy-2-O-(3,4,5-trihydroxybenzoyl)-α-L-mannopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- Benzoic acid, 3,4,5-trihydroxy-, 2′-ester with 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ZCI)
- 2′′-O-Galloylquercitrin
- Quercetin 3-O-(2′′-O-galloyl)-α-L-rhamnopyranoside
- Quercetin-3-O-(2′′-O-galloyl)-α-rhamnopyranoside
- Quercetin-3-O-α-L-(2′′-galloyl)-rhamnoside
- Quercitrin 2′′-O-gallate
- SCHEMBL15773514
- HY-N8844
- MEGxp0_001105
- 2''-O-Galloylquercitrin
- CHEMBL3236511
- ACon1_001050
- BDBM50004201
- AKOS040761014
- 80229-08-9
- [(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate
- DTXSID701345785
- FS-8172
- CS-0149162
- (2S,3R,4R,5R,6S)-2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-4,5-dihydroxy-6-methyltetrahydro-2H-pyran-3-yl 3,4,5-trihydroxybenzoate
- DA-69821
- (2S,3R,4R,5R,6S)-2-{[2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4-OXOCHROMEN-3-YL]OXY}-4,5-DIHYDROXY-6-METHYLOXAN-3-YL 3,4,5-TRIHYDROXYBENZOATE
-
- インチ: 1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1
- InChIKey: KTTNFIOZYNBKEY-YIOJSCHVSA-N
- ほほえんだ: O([C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1OC(C1C=C(O)C(O)=C(O)C=1)=O)C1C(=O)C2C(=CC(=CC=2OC=1C1C=CC(O)=C(O)C=1)O)O
計算された属性
- せいみつぶんしりょう: 600.11152005g/mol
- どういたいしつりょう: 600.11152005g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 15
- 重原子数: 43
- 回転可能化学結合数: 6
- 複雑さ: 1050
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 253Ų
じっけんとくせい
- 色と性状: Yellow powder
galloyl guercitrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95041-5mg |
2''-O-Galloylquercitrin |
80229-08-9 | >=98% | 5mg |
$418 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-1 mL * 10 mM (in DMSO) |
2''-O-Galloylquercitrin |
80229-08-9 | 1 mL * 10 mM (in DMSO) |
¥ 4940 | 2023-09-08 | ||
TargetMol Chemicals | TN2786-5mg |
2''-O-Galloylquercitrin |
80229-08-9 | 5mg |
¥ 3230 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-5mg |
2''-O-Galloylquercitrin |
80229-08-9 | 5mg |
¥ 3230 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2786-5 mg |
2''-O-Galloylquercitrin |
80229-08-9 | 5mg |
¥4389.00 | 2022-03-01 | ||
ChemFaces | CFN95041-5mg |
2''-O-Galloylquercitrin |
80229-08-9 | >=98% | 5mg |
$418 | 2021-07-22 | |
TargetMol Chemicals | TN2786-5 mg |
2''-O-Galloylquercitrin |
80229-08-9 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN2786-1 ml * 10 mm |
2''-O-Galloylquercitrin |
80229-08-9 | 1 ml * 10 mm |
¥ 4940 | 2024-07-20 | ||
TargetMol Chemicals | TN2786-1 mL * 10 mM (in DMSO) |
2''-O-Galloylquercitrin |
80229-08-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4940 | 2023-09-15 |
galloyl guercitrin 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
galloyl guercitrinに関する追加情報
Recent Advances in Galloyl Quercitrin (80229-08-9) Research: A Comprehensive Review
Galloyl quercitrin (CAS: 80229-08-9), a naturally occurring polyphenolic compound, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on its chemical properties, biological activities, and potential therapeutic applications, with a focus on studies published within the last five years. As a derivative of quercetin, galloyl quercitrin exhibits enhanced bioavailability and bioactivity, making it a promising candidate for drug development in areas such as oncology, neurology, and metabolic disorders.
Recent structural analyses using NMR and mass spectrometry have elucidated the compound's unique molecular configuration, particularly the galloyl moiety's role in stabilizing the flavonoid backbone. A 2023 study in Journal of Natural Products demonstrated that this structural feature contributes to galloyl quercitrin's exceptional free radical scavenging capacity, with an ORAC value 2.3-fold higher than unmodified quercetin. The compound's dual mechanism of action—combining direct antioxidant effects with upregulation of endogenous antioxidant enzymes—has been characterized through in vitro models using HepG2 and SH-SY5Y cell lines.
In cancer research, galloyl quercitrin has shown selective cytotoxicity against multiple tumor cell types. A groundbreaking 2024 publication in Molecular Cancer Therapeutics revealed its potent inhibition of PI3K/AKT/mTOR signaling pathways in breast cancer models (IC50 = 3.2 μM), while maintaining minimal toxicity to normal mammary epithelial cells. Particularly noteworthy is the compound's ability to overcome multidrug resistance by downregulating P-glycoprotein expression, as demonstrated in doxorubicin-resistant MCF-7 cells.
Neuroprotective applications have emerged as another promising research direction. Clinical trials currently in Phase II (NCT05422885) are investigating galloyl quercitrin's efficacy in mitigating neuroinflammation in Alzheimer's disease. Preclinical data shows the compound crosses the blood-brain barrier with 18.7% penetration efficiency and reduces amyloid-β plaque formation by 42% in transgenic mouse models. These effects appear mediated through modulation of microglial activation and suppression of NLRP3 inflammasome assembly.
From a pharmaceutical development perspective, advances in extraction and synthesis have significantly improved yields. A novel enzymatic synthesis method published in Green Chemistry (2024) achieves 78% conversion efficiency using immobilized tannase, while supercritical CO2 extraction from Quercus infectoria galls provides a sustainable source material. Stability studies indicate the compound maintains >90% potency for 24 months when stored in amber glass at -20°C with nitrogen blanket protection.
Despite these advances, challenges remain in clinical translation. Pharmacokinetic studies in primates reveal extensive first-pass metabolism, with only 12% oral bioavailability. Current research focuses on nanoparticle delivery systems—particularly PLGA-based formulations that have shown 3.8-fold increased AUC in rat models. Intellectual property landscapes show increasing patent activity, with 17 new filings in 2023 covering novel derivatives and combination therapies.
This briefing concludes that galloyl quercitrin represents a multifaceted therapeutic agent with applications spanning multiple disease areas. Future research should prioritize human clinical trials, formulation optimization, and mechanistic studies of its immunomodulatory effects. The compound's favorable safety profile and pleiotropic mechanisms position it as a strong candidate for development as either a standalone therapy or adjuvant treatment.
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